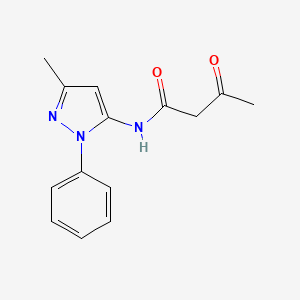

![molecular formula C19H25N3O4 B5592268 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone often involves multi-step chemical reactions. For instance, a Claisen-Schmidt type reaction followed by heterocyclization can be used to synthesize complex piperidine and pyrazoline derivatives, which might be analogous to the synthesis pathway of the target compound (Koshetova et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds containing piperazine and pyrrolidinone rings, like the target molecule, often features specific conformations. For example, in some piperazine-containing compounds, the piperazine ring adopts a chair conformation, indicative of the potential structural conformation of 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone (Faizi, Ahmad, & Golenya, 2016).

Chemical Reactions and Properties

The chemical reactions involving compounds with piperazine and pyrrolidinone moieties can be complex and diverse. For instance, a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with CO and ethylene under specific conditions has been reported, highlighting the reactive nature of piperazine-containing compounds under catalytic conditions (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Physical Properties Analysis

The physical properties of complex organic compounds like 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone can vary widely depending on their molecular structure. For example, the crystal structure of related compounds can provide insights into their solid-state properties, such as conformation and hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Pedroso et al., 2020).

Chemical Properties Analysis

The chemical properties of such a compound would be influenced by the presence of functional groups like the piperazine ring, which can undergo various chemical reactions, including substitutions and carbonylations. The reactivity of the piperazine ring, especially in the presence of catalytic conditions, can lead to a wide range of chemical transformations, indicating the versatile chemical nature of the compound (Ishii et al., 1997).

科学的研究の応用

Crystallography and Structural Analysis

Research into related compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has contributed to the understanding of molecular structures and the conformation of piperazine rings in crystal lattices. The study by Faizi, Ahmad, and Golenya (2016) highlighted the chair conformation of piperazine rings and their dihedral angles with benzene rings, offering insights into the potential structural behaviors of similar compounds (Faizi, Ahmad, & Golenya, 2016).

Synthetic Chemistry

Synthesis and modification of piperazine derivatives have been extensively explored. A study on the synthesis of new pyridine derivatives using amino-substituted benzothiazoles and chloropyridine-carboxylic acid demonstrated the versatility of piperazine-based compounds in generating a wide array of chemically significant derivatives (Patel, Agravat, & Shaikh, 2011). Another notable research focused on the synthesis of diverse trifluoromethyl heterocycles from a single precursor, showcasing the application of piperazine derivatives in creating complex molecular structures (Honey, Pasceri, Lewis, & Moody, 2012).

Pharmacological Applications

The compound [18F]p-MPPF, a piperazine derivative, has been studied for its potential in positron emission tomography (PET) imaging of the serotonergic system. Research by Plenevaux et al. (2000) evaluated its chemistry, radiochemistry, and application in animal and human PET studies, highlighting the compound's relevance in neuropharmacological research (Plenevaux et al., 2000).

Chiral Chromatography

The study of chiral 1,4-disubstituted piperazine derivatives on carbohydrate chiral stationary phases by Chilmonczyk et al. (2005) illustrated the importance of piperazine-based compounds in enantiomeric separation processes. This research has implications for the purification and analysis of chiral substances in pharmaceuticals (Chilmonczyk, Sienicki, Lozowicka, Lisowska-Kuźmicz, Jończyk, & Aboul‐Enein, 2005).

Materials Science

The compound's relevance extends to materials science, as illustrated by Heininger and Meloan (1992), who developed a resin with selectivity for the removal and recovery of chromate from contaminated water using a piperazine-based ligand. This research underscores the utility of such compounds in environmental remediation and selective ion exchange processes (Heininger & Meloan, 1992).

Safety and Hazards

特性

IUPAC Name |

1-ethyl-4-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-3-20-13-15(12-17(20)23)19(25)22-10-8-21(9-11-22)18(24)14-4-6-16(26-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYQRRFOEQZWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,9-dioxaspiro[5.5]undec-4-yl{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}amine](/img/structure/B5592191.png)

![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)

![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)

![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)

![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5592208.png)

![(3-fluorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5592224.png)

![3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5592228.png)

![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5592260.png)

![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)

![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)

![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)